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Compound of Interest

Compound Name: Jatrophane 2

Cat. No.: B8260490 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectroscopic data for a jatrophane

diterpene, referred to as "Jatrophane 2," isolated from the roots of Euphorbia nicaeensis.

Jatrophane diterpenoids are a class of natural products known for their complex structures and

interesting biological activities, including the modulation of multidrug resistance in cancer cells.

[1][2] This document details the nuclear magnetic resonance (NMR) and mass spectrometry

(MS) data, the experimental protocols used for their acquisition, and a workflow for assessing a

key biological activity.

Core Spectroscopic Data
The structural elucidation of Jatrophane 2 was accomplished through extensive spectroscopic

analysis, primarily using 1D and 2D NMR techniques and high-resolution electrospray

ionization mass spectrometry (HRESIMS).[1]

Mass Spectrometry (MS) Data
High-resolution mass spectrometry provides the elemental composition of a molecule, which is

a critical step in its identification.

Table 1: HRESIMS Data for Jatrophane 2
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Ion Calculated m/z Observed m/z Molecular Formula

[M+Na]⁺ 697.2800 697.2612 C₃₈H₄₂O₁₁Na

Source: Krstić et al., 2021[1]

Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The ¹H NMR spectrum gives information about the chemical environment and

connectivity of hydrogen atoms, while the ¹³C NMR spectrum provides information about the

carbon skeleton.

Table 2: ¹³C NMR Spectroscopic Data for Jatrophane 2 (125.80 MHz, CDCl₃)

Position Chemical Shift (δc) in ppm

9 208.29

14 204.69

1' 169.55

1'' 163.90

1''' 170.28

1vi 165.96

6(17) 140.78, 116.48

11(12) 135.48, 133.22

Aromatic (8C)
129.50, 129.45, 129.24, 129.34, 130.04, 130.69,

133.85, 133.94

Oxygenated (5C)
91.30 (C-2), 77.92 (C-3), 73.94 (C-5), 76.78 (C-

7), 91.83 (C-15)

Methyl (6C)
18.58 (C-16), 26.91 (C-18), 23.29 (C-19), 18.33

(C-20), 20.92 (C-2'), 20.86 (C-2iv)
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Source: Krstić et al., 2021[1]

Table 3: Selected ¹H NMR Spectroscopic Data for Jatrophane 1 (500.26 MHz, CDCl₃) from the

same study, illustrating typical jatrophane proton signals.

Protons
Chemical Shift (δH) in ppm, Coupling
Constant (J) in Hz

H-1α/H-1β 3.95 d, 2.56 d

H-3/H-4/H-5 4.71 brs, 2.85 d, 5.55 brs

H-7/H-8α/H-8β 4.97 d, 2.43 dd, 2.02 d

H-11/H-12 5.22 d (J = 16.0), 5.54 dd (J = 16.0, 10)

H-13/H-20 3.60 dq, 1.22 d

Source: Krstić et al., 2021

Experimental Protocols
The isolation and structural characterization of jatrophane diterpenes involve a series of

chromatographic and spectroscopic techniques.

Isolation and Purification
Jatrophane diterpenes are typically isolated from the latex or various plant parts of Euphorbia

species. A general procedure involves:

Extraction: The plant material is extracted with a solvent such as chloroform or methanol.

Chromatography: The crude extract is then subjected to multiple chromatographic steps for

purification. These may include:

Column chromatography on silica gel or polyamide.

Preparative thin-layer chromatography (TLC).
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High-performance liquid chromatography (HPLC), often using both normal-phase and

reversed-phase columns.

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at

frequencies of 500 MHz or higher for protons. Deuterated chloroform (CDCl₃) is a common

solvent, with tetramethylsilane (TMS) used as an internal standard. For complete structure

elucidation, a suite of 2D NMR experiments is employed, including COSY (Correlation

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear

Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) or

ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments help to

establish the connectivity of protons and carbons and to determine the relative

stereochemistry of the molecule.

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)

is used to determine the accurate mass and elemental composition of the isolated

compounds.

Biological Activity Assessment: P-glycoprotein
Inhibition
Jatrophane diterpenes are frequently investigated for their ability to inhibit P-glycoprotein (P-

gp), a membrane transporter that plays a significant role in multidrug resistance (MDR) in

cancer cells. P-gp actively pumps chemotherapeutic drugs out of cancer cells, reducing their

efficacy. Inhibitors of P-gp can help to overcome this resistance.

Below is a diagram illustrating a typical experimental workflow to screen for P-gp inhibitory

activity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8260490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture and Preparation

Treatment

Rhodamine 123 Accumulation Assay

Data Acquisition and Analysis

Culture P-gp overexpressing
cancer cells (e.g., NCI-H460/R) and

parental sensitive cells.

Seed cells in 96-well plates
and allow to adhere.

Add Jatrophane 2 at various
concentrations. Include positive

control (e.g., Verapamil) and
negative control (vehicle).

Pre-incubate for a defined period.

Add Rhodamine 123 (a P-gp substrate)
to all wells.

Incubate for a specific time
(e.g., 90 minutes).

Wash cells to remove
extracellular Rhodamine 123.

Lyse cells to release
intracellular Rhodamine 123.

Measure intracellular fluorescence
using a plate reader.

Calculate the IC50 value for
P-gp inhibition by Jatrophane 2.

Click to download full resolution via product page

Caption: Workflow for P-gp Inhibition Assay.
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This guide provides a foundational understanding of the spectroscopic characteristics of

Jatrophane 2 and the methodologies used for its study. The presented data and protocols are

essential for researchers in natural product chemistry and drug discovery who are working with

this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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